molecular formula C18H21N3O5S B2996971 N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1170597-20-2

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Cat. No.: B2996971
CAS No.: 1170597-20-2
M. Wt: 391.44
InChI Key: MUCSEZVGGCDCCI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylpiperazinyl sulfonyl group, and a furan carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the sulfonyl group: The furan ring can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the piperazine moiety: The sulfonylated furan can then be reacted with 4-methylpiperazine under nucleophilic substitution conditions.

    Acetylation of the phenyl ring: Finally, the phenyl ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In the medical field, this compound could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent for treating diseases or conditions that involve specific molecular targets.

Industry

Industrially, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

    N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13(22)14-3-5-15(6-4-14)19-18(23)16-7-8-17(26-16)27(24,25)21-11-9-20(2)10-12-21/h3-8H,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSEZVGGCDCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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